molecular formula C16H16ClNO3 B14701819 2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione CAS No. 22359-31-5

2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione

Cat. No.: B14701819
CAS No.: 22359-31-5
M. Wt: 305.75 g/mol
InChI Key: JGYJREAOLDRIGO-UHFFFAOYSA-N
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Description

2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 3,5-dimethylmorpholine under controlled conditions. The reaction is carried out in an anhydrous environment to prevent hydrolysis and other side reactions. The mixture is usually stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties .

Scientific Research Applications

2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: It is used in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can disrupt cellular membranes, leading to increased permeability and leakage of cellular contents. It can also interfere with enzymatic activities by forming covalent bonds with active sites, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-1,4-naphthoquinone
  • 2-Methylamino-3-chloro-1,4-naphthoquinone
  • 2,3-Dibromonaphthalene-1,4-dione

Uniqueness

2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione is unique due to the presence of the 3,5-dimethylmorpholine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and stability, making it a valuable compound for various applications .

Properties

CAS No.

22359-31-5

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

2-chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione

InChI

InChI=1S/C16H16ClNO3/c1-9-7-21-8-10(2)18(9)14-13(17)15(19)11-5-3-4-6-12(11)16(14)20/h3-6,9-10H,7-8H2,1-2H3

InChI Key

JGYJREAOLDRIGO-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C

Origin of Product

United States

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